molecular formula C10H9NO B1361508 4-Methylquinolin-6-ol CAS No. 5429-01-6

4-Methylquinolin-6-ol

Cat. No.: B1361508
CAS No.: 5429-01-6
M. Wt: 159.18 g/mol
InChI Key: YSCLQXFVKXKSMU-UHFFFAOYSA-N
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Description

4-Methylquinolin-6-ol, also known as 6-Methyl-4-quinolinol, is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are widely recognized for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound has a molecular formula of C10H9NO and a molecular weight of 159.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylquinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylquinoline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methylquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Methylquinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylquinolin-6-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer research, it may interfere with cell proliferation pathways such as the PI3K/AKT/mTOR pathway, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl and hydroxyl groups.

    6-Methylquinoline: Lacks the hydroxyl group at the 4-position.

    4-Hydroxyquinoline: Lacks the methyl group at the 6-position.

Uniqueness

4-Methylquinolin-6-ol is unique due to the presence of both the methyl group at the 6-position and the hydroxyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCLQXFVKXKSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279599
Record name 4-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-01-6
Record name NSC13344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxyaniline (1 g. 9.1 mmol.) in acetic acid (10 ml), activated silferc (1.46 g. ferric chloride 9.1 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.70 g, 10.1 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.24 g. 9.1 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 65%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
9.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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